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Introduction

Glovadalen is a novel, orally bioavailable, potent, and selective small-molecule inhibitor of the

Epidermal Growth Factor Receptor (EGFR) with a specific mutation at L858R. Activating

mutations in the EGFR gene are key drivers in a subset of Non-Small Cell Lung Cancer

(NSCLC), leading to constitutive activation of downstream signaling pathways that promote cell

proliferation, survival, and metastasis.[1][2][3] Glovadalen is designed to specifically target the

ATP-binding pocket of the EGFR L858R mutant kinase, thereby inhibiting its activity and

downstream signaling. These application notes provide a comprehensive overview of the

proposed preclinical and clinical development plan for Glovadalen, including detailed protocols

for pivotal clinical trials.

Mechanism of Action and Preclinical Rationale
Glovadalen has demonstrated high preclinical activity. Preclinical evaluation of tyrosine kinase

inhibitors involves confirming target inhibition, evaluating functional activity, and assessing

therapeutic efficacy in vivo.[4][5][6]

Preclinical Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15620572?utm_src=pdf-interest
https://www.benchchem.com/product/b15620572?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/68/9_Supplement/4100/546870/Comprehensive-analysis-of-EGFR-signaling-pathways
https://www.researchgate.net/figure/EGFR-pathway-in-NSCLC-Mutations-amplification-or-overexpression-of-growth-factors_fig2_234155451
https://pmc.ncbi.nlm.nih.gov/articles/PMC6695603/
https://www.benchchem.com/product/b15620572?utm_src=pdf-body
https://www.benchchem.com/product/b15620572?utm_src=pdf-body
https://www.benchchem.com/product/b15620572?utm_src=pdf-body
https://www.jove.com/v/50720/pre-clinical-evaluation-tyrosine-kinase-inhibitors-for-treatment
https://www.mdpi.com/2072-6694/14/18/4442
https://blogs.the-hospitalist.org/content/tki-shows-promise-preclinical-study-aml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620572?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Result Description

Target Potency (IC50) 0.8 nM
In vitro kinase assay against

EGFR L858R mutant protein.

Selectivity
>1,000-fold vs. wild-type

EGFR

Demonstrates high selectivity

for the mutant form, potentially

reducing off-target toxicities.

Cellular Activity (EC50) 5.2 nM

Inhibition of proliferation in

NCI-H1975 (EGFR

L858R/T790M) human NSCLC

cell line.

In Vivo Efficacy >70% tumor growth inhibition

In a patient-derived xenograft

(PDX) mouse model of EGFR

L858R-mutant NSCLC at a

well-tolerated oral dose.

Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell growth and proliferation.[7] Upon

activation by its ligand, EGFR dimerizes and autophosphorylates, initiating downstream

pathways like MAPK and PI3K/Akt, which are critical for tumorigenesis in NSCLC.[1][2][3]

Glovadalen's mechanism is to block this initial phosphorylation event in EGFR L858R mutant

receptors.
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Figure 1: Glovadalen's Inhibition of the EGFR Signaling Pathway.
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Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability,

Pharmacokinetics, and Preliminary Anti-Tumor Activity of Glovadalen in Patients with

Advanced Solid Tumors.

Objectives
Primary: To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase II

Dose (RP2D) of Glovadalen.[8]

Secondary:

To characterize the safety and tolerability profile of Glovadalen.

To describe the pharmacokinetics (PK) of Glovadalen.

To assess the preliminary anti-tumor activity of Glovadalen.

Study Design
This will be a standard 3+3 dose-escalation design.[9][10] This design is simple to implement

and is a widely used method in first-in-human oncology trials.[11][12][13] Patients will be

enrolled in cohorts of three, with dose escalation proceeding in the absence of dose-limiting

toxicities (DLTs).
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Figure 2: Phase I 3+3 Dose-Escalation Workflow.
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Patient Population
Inclusion Criteria:

Age ≥ 18 years.

Histologically confirmed advanced or metastatic solid tumor refractory to standard therapy.

Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.

Adequate organ function.

Expansion Cohort: Patients with confirmed EGFR L858R-mutant NSCLC.

Methodology
Dose Escalation:

Starting Dose: 50 mg once daily (QD), based on preclinical toxicology data.

Dose Levels: 50, 100, 200, 400, 600 mg QD.

DLT Period: First 28-day cycle.

Safety Monitoring: Adverse events will be graded using the National Cancer Institute's

Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[14][15][16][17][18]

Pharmacokinetic (PK) Sampling: Serial blood samples will be collected at specified time

points on Day 1 and Day 28 of Cycle 1 to determine Cmax, Tmax, AUC, and half-life.

Tumor Assessment: Tumor response will be assessed every 8 weeks using Response

Evaluation Criteria in Solid Tumors (RECIST 1.1).[19][20][21][22]

Phase I Data Summary Table
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Dose Level Cohort Size (n) DLTs Observed Action

50 mg QD 3 0 Escalate

100 mg QD 3 0 Escalate

200 mg QD 3 1 Expand Cohort

200 mg QD 3 (expanded) 0 Escalate

400 mg QD 3 2 MTD Exceeded

RP2D - - 200 mg QD

Phase II Clinical Trial Protocol
Title: A Phase II, Single-Arm, Open-Label Study to Evaluate the Efficacy and Safety of

Glovadalen in Patients with Previously Treated, Advanced or Metastatic Non-Small Cell Lung

Cancer Harboring an EGFR L858R Mutation.

Objectives
Primary: To evaluate the Objective Response Rate (ORR) of Glovadalen as per RECIST

1.1.

Secondary:

To assess the Duration of Response (DoR), Disease Control Rate (DCR), and

Progression-Free Survival (PFS).

To further characterize the safety profile of Glovadalen.

Study Design
This will be a single-arm, two-stage study design to efficiently assess for a signal of efficacy.

[23]
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Figure 3: Phase II Two-Stage Study Workflow.
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Patient Population
Inclusion Criteria:

Histologically confirmed advanced or metastatic NSCLC with a documented EGFR L858R

mutation.

Progression on at least one prior line of systemic therapy.

Measurable disease as defined by RECIST 1.1.[19][21]

ECOG performance status of 0-1.

Methodology
Treatment: Glovadalen will be administered orally at the RP2D (200 mg QD).

Tumor Assessment: Radiographic tumor assessments (CT/MRI) will be performed at

baseline and every 6 weeks thereafter.[20]

Efficacy Endpoints:

ORR: Percentage of patients with a complete response (CR) or partial response (PR).[24]

PFS: Time from enrollment to disease progression or death.

Safety Monitoring: Continuous monitoring and grading of adverse events using CTCAE v5.0.

[15][16]

Phase II Efficacy Endpoints (Hypothetical)
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Endpoint Value 95% Confidence Interval

Objective Response Rate

(ORR)
62% 47% - 75%

Disease Control Rate (DCR) 88% 76% - 95%

Median Duration of Response 11.2 months 8.9 - 14.1 months

Median Progression-Free

Survival
9.8 months 7.5 - 12.4 months

Phase III Clinical Trial Protocol
Title: A Randomized, Double-Blind, Placebo-Controlled, Phase III Study of Glovadalen versus

Standard of Care Chemotherapy in the First-Line Treatment of Patients with Advanced or

Metastatic Non-Small Cell Lung Cancer Harboring an EGFR L858R Mutation.

Objectives
Primary: To compare the Progression-Free Survival (PFS) of patients treated with

Glovadalen versus standard platinum-doublet chemotherapy.[25][26][27]

Secondary:

To compare Overall Survival (OS), Objective Response Rate (ORR), and Duration of

Response (DoR).

To evaluate the safety and tolerability of Glovadalen in the first-line setting.

Study Design
A multicenter, randomized, double-blind, placebo-controlled trial. Patients will be randomized in

a 1:1 ratio to receive either Glovadalen or standard chemotherapy.
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Figure 4: Phase III Randomized Controlled Trial Workflow.

Patient Population
Inclusion Criteria:

Previously untreated, histologically confirmed advanced or metastatic non-squamous

NSCLC with a documented EGFR L858R mutation.
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Measurable disease per RECIST 1.1.

ECOG performance status of 0-1.

Methodology
Randomization: Patients will be stratified by geographic region and smoking status.

Treatment Arms:

Arm A: Glovadalen 200 mg QD orally + placebo for chemotherapy.

Arm B: Placebo for Glovadalen orally + standard platinum-based doublet chemotherapy

(e.g., cisplatin/pemetrexed) for 4-6 cycles.

Tumor Assessment: Imaging assessments will be conducted at baseline, every 6 weeks for

the first 48 weeks, and every 12 weeks thereafter until disease progression.

Statistical Analysis: The primary analysis of PFS will be performed using a log-rank test. A

sample size of approximately 450 patients will provide 90% power to detect a hazard ratio of

0.65 for PFS.

Phase III Key Endpoints (Hypothetical)

Endpoint
Glovadalen
Arm (N=225)

Chemotherapy
Arm (N=225)

Hazard Ratio
(95% CI)

P-value

Median PFS 14.5 months 7.8 months 0.62 (0.48 - 0.79) <0.001

Median OS 32.1 months 24.5 months 0.75 (0.59 - 0.95) 0.015

ORR 71% 45% - <0.001

Grade ≥3 AEs 35% 52% - 0.002

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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